molecular formula C20H21N3O6S B2714994 ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864925-85-9

ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No. B2714994
CAS RN: 864925-85-9
M. Wt: 431.46
InChI Key: RWGSBBLMUQFZHS-UHFFFAOYSA-N
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Description

“Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate” is a complex organic compound . It has a molecular formula of C20H21N3O6S and a molecular weight of 431.46 . The compound is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a carbamoyl group, a dihydrobenzodioxine group, and a thienopyridine group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis Techniques

Researchers have explored various synthetic techniques to create complex molecular structures, including ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate and its derivatives. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation synthesis technique that yielded highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). This methodology provides a foundational approach for synthesizing related compounds.

Antimicrobial and Antiinflammatory Activities

Narayana et al. (2006) synthesized derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were screened for antibacterial, antifungal, and antiinflammatory activities. A few compounds exhibited promising biological activity, indicating potential applications in developing new antimicrobial and antiinflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).

Antitumor Activities

Further research into the chemical derivatives of ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate has shown potential in antitumor applications. Kadah (2016) synthesized new thienopyridine and pyridothienopyrimidine derivatives, some of which showed significant antitumor activity against liver tumor cell lines, indicating their potential as antitumor agents (Kadah, 2016).

Catalytic Applications

Dong et al. (2017) developed a palladium catalyst based on a related molecular structure, showcasing its application in the alkoxycarbonylation of alkenes. This catalyst system demonstrated high activity and selectivity, offering a practical synthetic tool for transforming alkenes into versatile ester products, indicating the broad utility of compounds related to ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate in catalysis (Dong et al., 2017).

properties

IUPAC Name

ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-2-27-20(26)23-6-5-12-15(10-23)30-19(16(12)17(21)24)22-18(25)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,2,5-8,10H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGSBBLMUQFZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

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